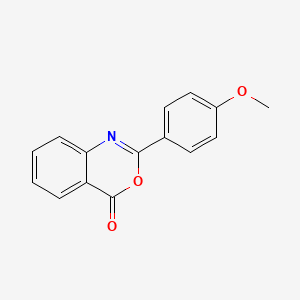
2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one” is a benzoxazinone derivative. Benzoxazinones are heterocyclic compounds containing a benzene fused to an oxazine ring. The 4-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (-OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazinones are typically synthesized through cyclization reactions involving a 2-aminophenol and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would likely show the benzoxazinone core with the 4-methoxyphenyl group attached at the 2-position of the benzene ring. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzoxazinone core may undergo reactions typical of lactams, while the methoxy group may be susceptible to reactions involving cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the methoxy group may increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Luminescence
- Luminescence Properties : Methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones, including 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, have been studied for their UV, IR, and luminescence spectra. The position of the methoxy group influences the strength of the intramolecular hydrogen bond (IHB), affecting the luminescence properties. Stronger IHB leads to a shift in the luminescence maximum to the short-wave region and increases luminescence intensity (Loseva, Bolotin, & Krasovitskii, 1971).
Biological Properties and Agronomic Utility
- Phytotoxic and Antimicrobial Properties : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, exhibit notable biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties are significant in the context of agronomic utility and understanding allelopathic phenomena in plants (Macias et al., 2006).
Synthesis and Applications in Organic Chemistry
- Synthesis of Derivatives : A variety of methods for synthesizing derivatives of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one have been developed. These derivatives have potential applications in organic chemistry, including as intermediates for oxygen-functionalized aromatic compounds (Nakamura, Uchiyama, & Ohwada, 2003).
Potential Pharmaceutical Applications
- Antihypertensive Activity : Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives, synthesized from 4-(2-aminophenyl)-4-hydroxypiperidine derivatives, have shown promise in antihypertensive activity. This suggests potential pharmaceutical applications for 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one derivatives in cardiovascular medicine (Takai et al., 1985).
Environmental Impact and Ecological Role
- Role in Chemical Defense Mechanisms : Studies on the ecological behavior of benzoxazinone-producing plants, including those related to 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, have led to proposals concerning the role of these compounds in chemical defense mechanisms. The research encompasses their degradation, phytotoxicity, and ecotoxicologic effects (Macias et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(17)19-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFHWQIDTXPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

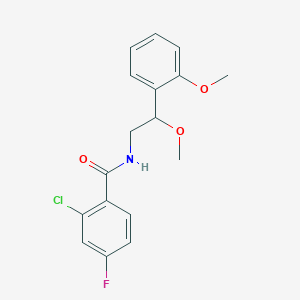
![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
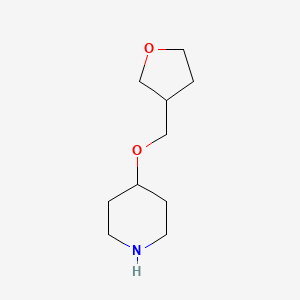
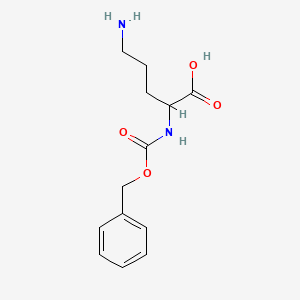

![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)
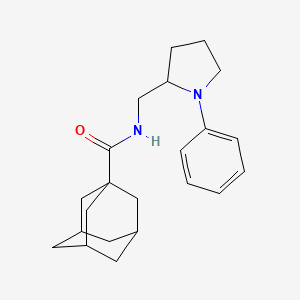

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)
![1-Prop-2-enoyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2826964.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)